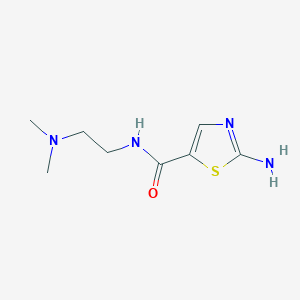

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-12(2)4-3-10-7(13)6-5-11-8(9)14-6/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDDXFRVXINVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 2-(dimethylamino)ethylamine and a suitable carboxylating agent. One common method involves the use of ethyl cyanoacetate as a starting material, which undergoes cyclization with thiourea to form the thiazole ring. The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound exhibits distinct reactivity at three key sites:

Primary Amine Group (Position 2)

The 2-amino group participates in nucleophilic reactions and serves as a site for derivatization:

-

Acylation : Reacts with acetyl chloride or anhydrides to form acetamide derivatives under mild conditions (e.g., room temperature, DCM solvent) .

-

Diazo Coupling : Forms arylazo derivatives when treated with diazonium salts, as demonstrated in analogous thiazole systems (yields: 61–78%) .

-

Schiff Base Formation : Condenses with aldehydes/ketones to generate imine-linked products, a step utilized in combinatorial library synthesis .

Carboxamide Group (Position 5)

The carboxamide undergoes hydrolysis and coupling:

-

Acid/Base Hydrolysis : Cleaves to 2-amino-thiazole-5-carboxylic acid under reflux with HCl or NaOH. Kinetic studies show faster hydrolysis in basic media (t₁/₂: ~2 h at 80°C) .

-

Amide Coupling : Reacts with amines via EDCI/DMAP-mediated activation, forming secondary amides (e.g., with 3,4,5-trimethoxyaniline; yield: 66%) .

Thiazole Ring

The heterocyclic ring supports electrophilic substitution:

-

Halogenation : Bromination at position 4 occurs using N-bromosuccinimide (NBS) in DMF, enabling subsequent Suzuki cross-couplings .

-

Electrophilic Aromatic Substitution : Nitration and sulfonation are feasible at electron-rich positions, though regioselectivity depends on substituents .

Solution-Phase Modifications

-

Suzuki Coupling : Brominated derivatives (e.g., 5-bromo-2-aminothiazole) undergo cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups .

-

Mannich Reactions : Form tertiary amines via formaldehyde and secondary amines (non-catalyzed, 60°C) .

Reaction Comparison with Structural Analogues

The compound’s reactivity aligns with structurally similar thiazoles but shows unique trends due to its dimethylaminoethyl side chain:

Computational Insights

DFT studies reveal electronic factors influencing reactivity :

-

HOMO-LUMO Gap : 4.2 eV, indicating moderate electrophilicity.

-

Nucleophilic Sites : Highest electron density at the 2-amino group (Mulliken charge: -0.45) and thiazole N-atom (-0.32).

-

Hydrolysis Mechanism : Base-mediated hydrolysis proceeds via a tetrahedral intermediate (ΔG‡: 58.2 kJ/mol) .

Stability and Degradation Pathways

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its therapeutic applications, particularly in the treatment of various cancers and infectious diseases. Its structure, featuring a thiazole ring and functional groups such as an amine and carboxamide, contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. The specific pathways influenced by this compound are still under investigation, but it is thought to interact with key enzymes and receptors involved in cancer progression .

Mechanistic Studies

Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent.

Binding Studies

Interaction studies employing techniques such as surface plasmon resonance and fluorescence spectroscopy have revealed that this compound can bind to various enzymes and receptors implicated in disease pathways. These studies help elucidate the binding affinities and kinetics, providing insights into how the compound may exert its effects at the molecular level.

Structural Comparisons

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thiazole ring, amine, carboxamide | Potential antimicrobial and anticancer activity |

| N-[2-(dimethylamino)ethyl]-2-thiazolecarboxamide | Thiazole ring, dimethylamino | Lacks amino group at position 5 |

| N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Thiazole ring, chloro substituent | Altered activity due to chlorine presence |

| N-[4-{[2-(dimethylamino)ethyl]amino}carbonyl]-1,3-thiazol-2-yl]carbamate | Additional functional groups | Enhanced reactivity |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Anticancer Activity : A study by Finiuk et al. demonstrated that derivatives of 2-amino-thiazoles exhibited potent anticancer activity against various human cancer cell lines, including breast and leukemia cells. Compounds showed selective cytotoxicity with low toxicity towards normal cells .

- Mechanistic Insights : Research indicated that certain thiazole derivatives could induce apoptosis in cancer cells through modulation of apoptotic pathways, suggesting a mechanism that warrants further exploration .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and biological or synthetic relevance:

Physicochemical Properties

- Interactions: Thiazole derivatives with dimethylaminoethyl groups exhibit strong dipole-dipole interactions in DMSO-water systems, influencing solubility and aggregation behavior .

Biological Activity

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 2-amino-thiazole derivatives typically involves multi-step chemical reactions that incorporate various substituents to enhance biological activity. For instance, the introduction of a dimethylamino group at the ethyl position has been shown to significantly influence the compound's pharmacological profile. The structural modifications often aim to improve solubility and bioavailability while maintaining or enhancing anticancer properties.

Biological Activity Overview

The biological activities of 2-amino-thiazole derivatives can be categorized into several key areas:

- Anticancer Activity : Numerous studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from 2-amino-thiazole have shown potent activity against leukemia and solid tumors, with some derivatives achieving IC50 values in the low micromolar range.

- Neuropharmacological Effects : Recent investigations have highlighted the role of thiazole derivatives in modulating neurotransmitter receptors, particularly AMPA receptors. Certain compounds have been identified as negative allosteric modulators, affecting receptor kinetics and potentially offering therapeutic avenues for neurological disorders.

Anticancer Studies

- In Vitro Studies : A study by Finiuk et al. evaluated a series of N-acylated-2-amino-thiazoles for their anticancer properties. Compound 12 exhibited high selectivity against melanoma and pancreatic cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Efficacy : Another significant finding was reported in a xenograft model where compound 12 notably delayed tumor growth, promoting cell death through both apoptotic and autophagic pathways .

Neuropharmacological Studies

Research focusing on the interaction of thiazole derivatives with AMPA receptors revealed that certain compounds could significantly reduce whole-cell current amplitudes in receptor assays. For instance, compound MMH-5 demonstrated a sixfold decrease in current amplitude, suggesting its potential as a therapeutic agent in conditions characterized by excitotoxicity .

The mechanisms underlying the biological activities of 2-amino-thiazoles involve multiple pathways:

- Cell Cycle Arrest and Apoptosis : Many thiazole derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates. For example, compounds have been shown to increase the apoptotic fraction in specific cancer cell lines by disrupting normal cell cycle progression .

- Enzyme Inhibition : Some studies indicate that thiazole derivatives act as inhibitors of key enzymes involved in tumor progression. For instance, certain compounds have been identified as potent inhibitors of cyclooxygenase (COX), which is implicated in inflammation and cancer progression .

Data Summary

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound 12 | 5.0 | Melanoma | Induces apoptosis |

| MMH-5 | N/A | Neuroprotection | Modulates AMPA receptor activity |

| Compound 16d | 7.0 | Leukemia | Cell cycle arrest |

Q & A

Q. What are the optimized synthetic routes for 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide?

Answer: The compound can be synthesized via chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot cyclization with thiourea, yielding the thiazole core. Subsequent coupling with dimethylaminoethylamine under basic conditions (e.g., NaH or NaO-tBu in THF) achieves the carboxamide substitution. This method, adapted from similar thiazole-5-carboxamide syntheses, provides high yields (86–91%) and scalability . Alternative routes may involve sulfur-directed lithiation or nucleophilic coupling with isocyanates, though these require stringent temperature control (-78°C) and anhydrous conditions .

Q. How is the compound characterized for purity and structural confirmation?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the thiazole ring and substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Mass spectrometry (MS) validates molecular weight (e.g., 267.73 g/mol for related analogs), and infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) . X-ray crystallography may resolve ambiguous stereochemistry in advanced intermediates .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its biological activity, and how are contradictions in cytotoxicity data resolved?

Answer: Kinase inhibition assays (Src/Abl) and cytotoxicity tests (e.g., IC₅₀ in K562 leukemia cells) are standard. Contradictions in activity may arise from variations in assay conditions (e.g., ATP concentration, pH) or impurities in synthesized batches. Normalize data using reference inhibitors (e.g., dasatinib) and validate purity via LC-MS before biological testing . For example, conflicting IC₅₀ values in kinase assays may require re-evaluation under uniform ATP concentrations (1–10 μM) .

Q. What computational strategies predict its mechanism of action and binding affinity?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with kinase domains (e.g., Abl1). Key residues (e.g., Thr315 in Abl1) form hydrogen bonds with the carboxamide group, while the dimethylaminoethyl chain enhances solubility and membrane permeability. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC₅₀ values .

Q. How do structural modifications impact its pharmacokinetic profile?

Answer: Substituents on the thiazole ring (e.g., chloro, methyl) modulate lipophilicity (logP) and metabolic stability. For example, replacing the dimethylaminoethyl group with a hydroxyethylpiperazine moiety (as in dasatinib) improves oral bioavailability by reducing first-pass metabolism. In vivo studies in xenograft models (e.g., mice) track plasma half-life (t₁/₂) and tumor regression rates, with LC-MS/MS quantifying compound levels in blood/tissue .

Data Contradiction Analysis

Q. How are discrepancies in synthetic yields addressed across different methodologies?

Answer: Yields vary due to competing side reactions (e.g., over-bromination) or incomplete cyclization. Optimize reaction stoichiometry (e.g., 1.2 eq. thiourea for cyclization) and monitor intermediates via TLC or in-situ IR. For example, NaO-tBu in THF suppresses side reactions during pyrimidine coupling, improving yields from 70% to 86% compared to NaH .

Q. Why do SAR studies report conflicting activity trends for thiazole derivatives?

Answer: Variations in substituent electronic effects (e.g., electron-withdrawing groups at position 4) may enhance kinase binding but reduce solubility. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. For instance, 2-aminothiazole-5-carboxamides with para-methylphenyl groups show higher Abl1 inhibition (IC₅₀ = 0.8 nM) than ortho-substituted analogs (IC₅₀ = 3.2 nM) due to reduced steric hindrance .

Methodological Best Practices

Q. How to ensure reproducibility in large-scale synthesis?

Answer: Standardize solvent purity (HPLC-grade THF), catalyst batches (e.g., Pd(OAc)₂ for coupling), and reaction monitoring (e.g., in-line FTIR). For multi-step syntheses, isolate intermediates via column chromatography (silica gel, 60–120 mesh) and characterize each step .

Q. What analytical techniques resolve degradation products during stability studies?

Answer: Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation (e.g., carboxamide cleavage). LC-MS/MS with C18 columns (5 μm, 150 mm) and 0.1% formic acid in water/acetonitrile gradients separates degradants. Quantify using external standards (e.g., USP-grade reference materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.